1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride
Description
1lambda⁶-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride is a spirocyclic compound featuring a sulfur (thia) and nitrogen (aza) atom within its bicyclic framework. The spiro[4.4]nonane core distinguishes it from smaller or larger spiro systems, while the 1,1-dione moiety suggests the presence of two ketone groups at the first position. The hydrochloride salt form enhances solubility, a common modification for pharmaceutical or industrial applications. Synthesis methods for related spiro compounds, such as those involving N,N-dimethylformamide dimethyl acetal (DMF-DMA) and prolonged heating (e.g., 110°C for 24 hours), may be applicable here .
Properties
IUPAC Name |
1λ6-thia-7-azaspiro[4.4]nonane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)5-1-2-7(11)3-4-8-6-7;/h8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFODYGIBDCDGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)S(=O)(=O)C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089257-89-4 | |
| Record name | 1lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride typically involves multiple steps, including the formation of the spirocyclic ring system and subsequent functionalization. One common synthetic route involves the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic core. This is followed by oxidation to introduce the sulfone group and subsequent hydrochloride salt formation .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings rather than large-scale manufacturing. the synthesis generally requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents to ensure high yield and purity.
Chemical Reactions Analysis
1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride is not fully understood, but it is believed to interact with various molecular targets through its spirocyclic structure. This interaction can influence enzyme activity, protein folding, and other biochemical processes. The compound’s ability to form stable complexes with metal ions and other molecules also contributes to its diverse range of effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spiro Ring Size and Substituent Positioning
a. 1-Thia-7-azaspiro[3.5]nonane 1,1-Dioxide Hydrochloride
- Spiro System: [3.5]nonane (smaller ring system compared to [4.4]).
- Functional Groups : 1,1-dioxide (sulfonyl groups) instead of dione (ketones).
b. 7-Thia-1-azaspiro[3.5]nonane 7,7-Dioxide Hydrochloride
- Spiro System: [3.5]nonane with reversed thia/aza positions (7-thia vs. 1-aza).
- Functional Groups : 7,7-dioxide, altering electronic properties and hydrogen bonding capacity.
- Commercial Relevance : Marketed for R&D with high pricing (e.g., $1,554/0.25g), reflecting specialized applications .
c. 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride
Functional Group Variations
Physicochemical Properties
Biological Activity
1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride is a chemical compound with significant potential in biological research and pharmaceutical applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Formula : C7H14ClNO2S
- Molecular Weight : 211.71 g/mol
- CAS Number : 2089257-89-4
- Appearance : White to off-white powder
The compound features a unique spirocyclic structure that includes both sulfur and nitrogen atoms, which is integral to its biological interactions.
The synthesis of this compound typically involves:
- Formation of the spirocyclic ring system through the reaction of a thiol with an aziridine derivative.
- Oxidation to introduce a sulfone group.
- Formation of the hydrochloride salt to enhance solubility and stability.
This multi-step process requires careful control of reaction conditions to achieve high yields and purity levels .
The exact mechanism of action for this compound remains partially elucidated. However, it is believed to interact with various molecular targets, influencing:
- Enzyme Activity : The compound may modulate enzymatic reactions by acting as an inhibitor or activator.
- Protein-Ligand Binding : Its structure allows for stable complex formation with proteins, potentially altering their function or stability.
Research indicates that compounds with similar spirocyclic structures often exhibit unique binding properties due to their three-dimensional configuration .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of spirocyclic compounds, including this compound. In vitro assays demonstrated activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Cytotoxicity Studies
Cytotoxicity assays conducted on several cancer cell lines revealed that this compound exhibits selective toxicity, sparing normal cells while effectively reducing cell viability in malignant cells. The underlying mechanisms may involve apoptosis induction and disruption of cell cycle progression .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at concentrations as low as 10 µg/mL, showcasing its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
In another study focused on cancer therapeutics, researchers evaluated the effects of this compound on HeLa and MCF-7 cell lines. The findings showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects compared to standard chemotherapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Spirocyclic | Antimicrobial, Cytotoxic | Unique spirocyclic structure enhances binding properties |
| 2-Azaspiro[4.4]nonane-1,3-dione | Similar spirocyclic | Limited activity reported | Lacks the hydrochloride salt form |
| 1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione | Non-hydrochloride form | Varies based on formulation | May exhibit different solubility and reactivity |
Q & A
Q. How can advanced spectroscopic techniques (e.g., EPR, XAS) elucidate redox behavior in the thia-azaspiro system?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
